2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h5,7H,2-4H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNZTODJRKBPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=C(C=C2C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through a multi-step process involving the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:
Key Observations :
- Positional Effects : Methyl or phenyl groups at C4/C6 influence steric bulk and electronic distribution, affecting binding to biological targets. For example, the 4-phenyl analog exhibits stronger antifungal activity due to enhanced π-π stacking with fungal enzyme active sites .
- Functional Group Impact: The 5-oxo derivative shows superior antifungal activity compared to non-oxidized analogs, likely due to hydrogen-bonding interactions with chitin synthase .
Antifungal Activity
- 5-Oxo-4-phenyl analog : Demonstrated broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus (MIC₅₀: 2–8 µg/mL), outperforming fluconazole in some cases .
- 4-Phenyl analog : Moderate activity (MIC₅₀: 16–32 µg/mL), suggesting the ketone group at C5 is critical for potency .
Anticancer Activity
- Chlorinated benzylidene derivatives : Exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12–18 µM) via tubulin polymerization inhibition, a mechanism shared with colchicine-site binders .
Anti-Inflammatory Activity
Structure-Activity Relationships (SAR)
- C4 Substituents : Aromatic groups (e.g., phenyl) enhance antifungal and anticancer activity by promoting hydrophobic interactions.
- C5 Modifications : Oxo groups improve hydrogen-bonding capacity, critical for enzyme inhibition .
- C6 Methyl Group : May increase metabolic stability but requires further study to confirm pharmacological benefits .
Biological Activity
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound classified as a derivative of quinoline. Its molecular formula is C₁₁H₁₃N₃, and it has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1250433-17-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of amino and nitrile groups allows the compound to form hydrogen bonds and engage in other interactions at active sites. This can lead to either inhibition or activation of specific biological pathways depending on the target involved.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of quinoline derivatives. For instance, a series of related compounds demonstrated significant anti-proliferative effects against various cancer cell lines. Specifically, the inhibition of sirtuins has been proposed as a mechanism through which these compounds exert their anticancer effects .
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. In vitro studies have shown that certain compounds within this class can inhibit the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in RAW 264.7 macrophages. This suggests that these compounds may act as inhibitors of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory processes .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes relevant to disease pathways. For example, docking studies have suggested that it may inhibit acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. The binding affinity and interaction patterns were analyzed through computational methods to predict its efficacy as an AChE inhibitor .
Case Studies
- In Vitro Anticancer Activity : A study conducted on a series of tetrahydroquinoline derivatives found that some exhibited IC50 values lower than standard chemotherapeutic agents against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Mechanism : In another study focusing on the anti-inflammatory potential of quinoline derivatives, compounds were tested for their ability to reduce NO production in macrophages. The results indicated a strong correlation between structural features and biological activity, emphasizing the importance of functional groups in mediating these effects .
Q & A
What are the established methods for synthesizing 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile in academic settings?
Answer:
The compound is typically synthesized via multi-component reactions (MCRs) under reflux conditions. A common protocol involves:
- Reacting 1-tetralone (10 mmol) with an arylidene derivative and excess ammonium acetate (80 mmol) in absolute ethanol.
- Heating the mixture under reflux for 4–6 hours, monitored by TLC for reaction completion.
- Filtering and recrystallizing the product from ethanol/DMF to obtain needle-shaped crystals .
Alternative methods utilize eutectogels (ETG) as catalysts to optimize reaction efficiency, where parameters like catalyst loading (e.g., ETG-acetamide), temperature, and reaction duration are systematically varied to improve yields .
What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- Single-crystal X-ray diffraction (using SHELX programs) resolves the molecular geometry and hydrogen-bonding networks .
- IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks.
- Elemental analysis validates stoichiometric composition .
How can reaction conditions be optimized to enhance the yield of this compound?
Answer:
Optimization involves systematic variation of:
- Catalyst type and loading : ETG-acetamide improves reaction rates and selectivity in MCRs .
- Temperature : Elevated temperatures (e.g., 80–100°C) accelerate cyclization but may require solvent stability tests.
- Molar ratios : Excess ammonium acetate (8:1 relative to 1-tetralone) drives the reaction to completion .
Statistical tools like Design of Experiments (DoE) can model parameter interactions for yield maximization.
What methodologies are used to evaluate the antifungal activity of this compound and its analogs?
Answer:
- In vitro antifungal assays : Minimum Inhibitory Concentration (MIC) tests against strains like Candida albicans and Aspergillus niger are standard.
- Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., phenyl groups at position 4) and analyzing bioactivity trends .
- Molecular docking : Computational modeling against fungal enzyme targets (e.g., lanosterol 14α-demethylase) predicts binding affinity .
How can single-crystal X-ray analysis using SHELX programs resolve the compound’s supramolecular interactions?
Answer:
- SHELXL refines crystallographic data to map hydrogen-bonding patterns (e.g., N–H···N or C–H···O interactions).
- Graph set analysis (Etter’s formalism) classifies hydrogen-bond motifs (e.g., R₂²(8) rings) to explain packing stability .
- Twinned data refinement : SHELXL handles high-resolution or twinned datasets to improve accuracy in intermolecular distance calculations .
How do hydrogen-bonding networks influence the physicochemical properties of this compound?
Answer:
- Solubility : Strong N–H···N bonds reduce solubility in non-polar solvents but enhance stability in polar media.
- Thermal stability : Extended networks (e.g., chains or sheets) increase melting points by stabilizing the crystal lattice .
- Bioavailability : Intermolecular interactions in the solid state can correlate with dissolution rates and pharmacokinetics .
What advanced computational approaches predict the compound’s reactivity in synthetic pathways?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies to identify rate-limiting steps (e.g., cyclization barriers).
- Molecular Dynamics (MD) : Simulates solvent effects and catalyst interactions during MCRs .
- In silico screening : Virtual libraries of analogs prioritize synthesis based on predicted bioactivity and synthetic feasibility .
How are mechanistic studies designed to elucidate the compound’s role in multi-component reactions?
Answer:
- Kinetic profiling : Monitoring intermediate formation via time-resolved NMR or mass spectrometry.
- Isotopic labeling : ¹⁵N-labeled ammonium acetate traces nitrogen incorporation into the amino group .
- Control experiments : Omitting individual reactants (e.g., 1-tetralone) to confirm their roles in cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
